molecular formula C10H10O4 B1594197 Diprop-2-ynyl butanedioate CAS No. 4580-40-9

Diprop-2-ynyl butanedioate

Cat. No.: B1594197
CAS No.: 4580-40-9
M. Wt: 194.18 g/mol
InChI Key: MNANQFINLWEMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a fruity odor and is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes two prop-2-ynyl groups attached to a butanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diprop-2-ynyl butanedioate can be synthesized through the esterification of butanedioic acid with propargyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Diprop-2-ynyl butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The prop-2-ynyl groups can undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of butanedioic acid derivatives.

    Reduction: Formation of butanediol derivatives.

    Substitution: Formation of various substituted butanedioate derivatives.

Scientific Research Applications

Diprop-2-ynyl butanedioate has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and advanced materials.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diprop-2-ynyl butanedioate involves its ability to participate in various chemical reactions due to the presence of reactive ester and alkyne groups. These functional groups allow the compound to act as a substrate for cross-coupling reactions, facilitating the formation of complex molecules with high selectivity and efficiency.

Comparison with Similar Compounds

    Diethyl butanedioate: Similar ester structure but with ethyl groups instead of prop-2-ynyl groups.

    Dimethyl butanedioate: Similar ester structure but with methyl groups instead of prop-2-ynyl groups.

    Diprop-2-ynyl succinate: Similar structure but with a succinate backbone instead of butanedioate.

Uniqueness: Diprop-2-ynyl butanedioate is unique due to the presence of prop-2-ynyl groups, which impart distinct reactivity and chemical properties. These groups enhance the compound’s ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

bis(prop-2-ynyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNANQFINLWEMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCC(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326178
Record name DIPROP-2-YNYL BUTANEDIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4580-40-9
Record name 4580-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIPROP-2-YNYL BUTANEDIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diprop-2-ynyl butanedioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diprop-2-ynyl butanedioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diprop-2-ynyl butanedioate
Reactant of Route 4
Reactant of Route 4
Diprop-2-ynyl butanedioate
Reactant of Route 5
Reactant of Route 5
Diprop-2-ynyl butanedioate
Reactant of Route 6
Reactant of Route 6
Diprop-2-ynyl butanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.